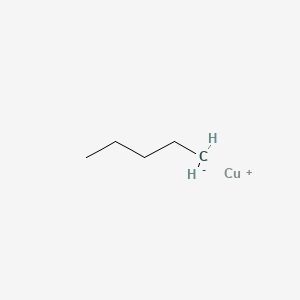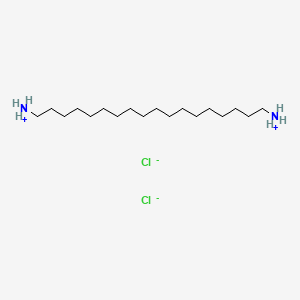
Tributyl(cyclohexylsulfanyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl(cyclohexylsulfanyl)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to three butyl groups and one cyclohexylsulfanyl group. Organotin compounds are known for their diverse applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyl(cyclohexylsulfanyl)stannane can be synthesized through the reaction of tributyltin hydride with cyclohexylsulfanyl chloride under anhydrous conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and a catalyst like azobisisobutyronitrile (AIBN) to initiate the radical reaction .
Industrial Production Methods
Industrial production of organotin compounds often involves the reduction of organotin oxides with polymethylhydrosiloxane (PMHS) under reduced pressure. This method is efficient and yields high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Tributyl(cyclohexylsulfanyl)stannane undergoes various types of reactions, including:
Reduction: It acts as a reducing agent in radical reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Dehalogenation: It is used in the dehalogenation of organic halides.
Common Reagents and Conditions
Common reagents used with this compound include:
Azobisisobutyronitrile (AIBN): A radical initiator.
Tetrahydrofuran (THF): A solvent.
Cyclohexylsulfanyl chloride: A reactant for synthesis.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and substrates used. For example, in dehalogenation reactions, the corresponding hydrocarbons are typically formed .
Aplicaciones Científicas De Investigación
Tributyl(cyclohexylsulfanyl)stannane has several applications in scientific research:
Organic Synthesis: It is used as a radical reducing agent in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: It is used in the preparation of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of tributyl(cyclohexylsulfanyl)stannane involves the formation of stannyl radicals. These radicals can abstract hydrogen atoms from other molecules, facilitating radical chain reactions. The compound’s affinity for sulfur allows it to participate in specific reactions, such as the Barton-McCombie reaction .
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin hydride: A commonly used organotin hydride with similar reducing properties.
Tributylgermane: An alternative to organotin compounds with similar reactivity but lower toxicity.
Uniqueness
Tributyl(cyclohexylsulfanyl)stannane is unique due to the presence of the cyclohexylsulfanyl group, which imparts specific reactivity and selectivity in certain reactions. This makes it a valuable reagent in organic synthesis .
Propiedades
Número CAS |
64495-81-4 |
|---|---|
Fórmula molecular |
C18H38SSn |
Peso molecular |
405.3 g/mol |
Nombre IUPAC |
tributyl(cyclohexylsulfanyl)stannane |
InChI |
InChI=1S/C6H12S.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h6-7H,1-5H2;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
UJHSVOAOXAMZBC-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)SC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)
![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)
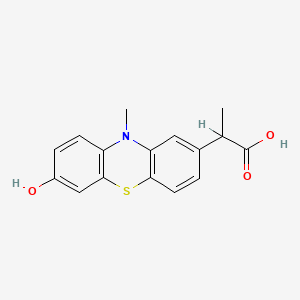
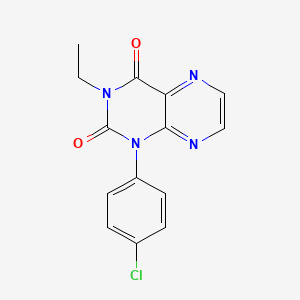

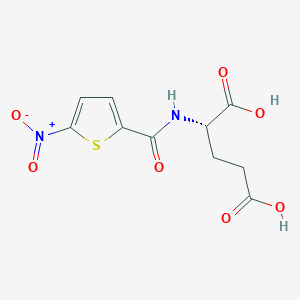
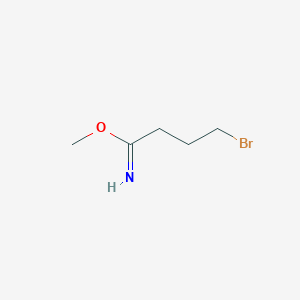

![[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14483581.png)
